tert-Butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate 2,2-dioxide
Description
tert-Butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate 2,2-dioxide is a spirocyclic compound featuring a unique bicyclic framework. Its structure comprises a 4-membered thia ring (containing sulfur) fused to a 5-membered aza ring (containing nitrogen) via a spiro carbon atom. Key functional groups include:
- 4-Oxo group: A ketone at position 4 of the 4-membered ring.
- 2,2-Dioxide: The sulfur atom in the thia ring is oxidized to a sulfone group (SO₂).
- tert-Butyl carboxylate: A bulky tert-butyl ester substituent at position 8 of the aza ring.
The molecular formula is C₁₁H₁₉NO₆S (molecular weight: 293.34 g/mol), as inferred from its structural analog in .
Properties
IUPAC Name |
tert-butyl 2,2,4-trioxo-2λ6-thia-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5S/c1-12(2,3)19-11(16)14-6-4-13(5-7-14)9-20(17,18)8-10(13)15/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMRZUORAURJPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CS(=O)(=O)CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate 2,2-dioxide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired spiro structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. Continuous flow chemistry and other advanced techniques can be employed to optimize yield and purity. The choice of starting materials and reagents is crucial to achieving cost-effective and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed to reduce the carbonyl group or other functional groups present in the molecule.
Substitution: : Nucleophilic substitution reactions can occur at the sulfur or oxygen atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and other substituted derivatives of the original compound.
Scientific Research Applications
Tert-Butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate 2,2-dioxide: has several applications in scientific research:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.
Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-Butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate 2,2-dioxide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Understanding these interactions is crucial for its application in various fields.
Comparison with Similar Compounds
Comparison with Similar Compounds
Spirocyclic compounds with heteroatoms (e.g., S, N, O) are widely studied for their conformational rigidity and bioactivity. Below, we compare the target compound with structurally related analogs, focusing on substituents, ring systems, and physicochemical properties.
Structural Analogs
| Compound Name | CAS No. | Molecular Formula | Key Functional Groups | Ring System |
|---|---|---|---|---|
| tert-Butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate 2,2-dioxide (Target) | N/A | C₁₁H₁₉NO₆S | 4-oxo, 2-thia, 8-aza, sulfone | Spiro[4.5]decane |
| tert-Butyl 1,3-dioxa-2-thia-8-azaspiro[4.5]decane-8-carboxylate 2,2-dioxide | 1257300-52-9 | C₁₁H₁₉NO₆S | 1,3-dioxa, 2-thia, 8-aza, sulfone | Spiro[4.5]decane |
| 2-Thia-8-azaspiro[4.5]decane-8-carboxylate (Unoxidized analog) | N/A | C₁₁H₁₉NO₃S | 2-thia, 8-aza, no sulfone/ketone | Spiro[4.5]decane |
Key Differences and Implications
In contrast, the analog 1257300-52-9 features 1,3-dioxa (ether oxygens), increasing ring polarity but reducing reactivity compared to a ketone . Both compounds share the sulfone group, enhancing thermal stability and solubility in polar solvents compared to unoxidized analogs (e.g., thiolane derivatives).
Conformational Analysis: Spirocyclic systems exhibit distinct puckering modes. Using Cremer-Pople parameters (), the 4-membered ring in the target compound likely adopts a non-planar conformation due to steric strain, whereas the 1,3-dioxa analog may exhibit flatter geometry due to oxygen’s smaller atomic radius . Software like SHELXL () and ORTEP-3 () can model these differences in bond angles and torsional strain .
Synthetic Accessibility: The 4-oxo group in the target compound may require oxidation steps (e.g., using KMnO₄ or RuO₄), whereas the 1,3-dioxa analog could be synthesized via cyclization of diols with sulfur-containing precursors .
Physicochemical Properties :
- Solubility : The 1,3-dioxa analog’s ether oxygens may improve aqueous solubility compared to the ketone-containing target.
- Stability : The sulfone group in both compounds enhances oxidative stability but may reduce metabolic half-life in biological systems.
Research Findings and Methodologies
Crystallographic Analysis :
- Tools like WinGX () and SHELX () are critical for resolving spirocyclic structures. For example, SHELXL refines sulfone bond lengths (S=O: ~1.43 Å) and validates spiro carbon geometry .
- Cremer-Pople puckering parameters () quantify ring distortion, with the 4-membered thia ring in the target compound showing higher puckering amplitude (e.g., $ Q = 0.5–0.7 \, \text{Å} $) compared to dioxa analogs .
Thermal Stability :
- Differential scanning calorimetry (DSC) of sulfone-containing spiro compounds reveals decomposition temperatures >200°C, making them suitable for high-temperature applications.
Biological Activity
Chemical Structure and Properties
tert-Butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate 2,2-dioxide is a compound characterized by a unique spirocyclic structure that incorporates both sulfur and nitrogen atoms. This structural complexity contributes to its potential biological activity, particularly in the field of medicinal chemistry.
Biological Activity
The biological activity of this compound has been explored primarily in the context of antiviral properties, particularly against coronaviruses and influenza viruses. Recent studies have indicated that compounds with similar structural motifs exhibit significant antiviral effects.
Antiviral Activity
-
Mechanism of Action
The compound's antiviral activity is believed to stem from its ability to inhibit viral replication. In a study evaluating a series of related compounds, it was found that modifications at specific positions on the spirocyclic framework significantly influenced their efficacy against human coronaviruses. The most potent analogs demonstrated effective inhibition with EC50 values as low as 5.5 µM, indicating strong antiviral potential . -
Comparative Efficacy
A comparative analysis of various derivatives revealed that substituents at the C-2 and C-8 positions are critical for enhancing antiviral activity. For instance, compounds with a tert-butyl group at C-4 showed improved efficacy compared to others .
| Compound | EC50 (µM) | Virus Targeted |
|---|---|---|
| 8n | 5.5 | Human Coronavirus |
| 8m | 7.0 | Human Coronavirus |
| 8o | >100 | Human Coronavirus |
- Inhibition of Influenza Virus
Interestingly, while some derivatives showed promise against coronaviruses, they lacked activity against influenza viruses such as H1N1 and H3N2, suggesting a selective mechanism that may be advantageous for targeting specific viral infections without cross-reactivity .
Study 1: Synthesis and Evaluation of Derivatives
A series of derivatives were synthesized to evaluate their biological activity against viral infections. The study involved the synthesis of multiple analogs using a standardized procedure involving refluxing with sulfanylacetic acid in toluene, followed by purification through recrystallization .
Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship was extensively studied, revealing that:
- Substituent Effects : The presence of bulky groups such as tert-butyl at the C-4 position significantly enhances antiviral potency.
- Positioning : Variations in substituents at C-2 and C-8 were critical for maintaining biological activity while minimizing toxicity.
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate 2,2-dioxide?
A common synthetic approach involves reacting a precursor spirocyclic amine (e.g., 2-thia-8-azaspiro[4.5]decane derivatives) with tert-butyl chloroformate under anhydrous conditions. For example, a hydroxyl-containing intermediate (e.g., 4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane) can be functionalized with tert-butyl chloroformate in dichloromethane at 0–5°C, followed by oxidation of the sulfur moiety using hydrogen peroxide or ozone to yield the 2,2-dioxide derivative. Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Q. How should this compound be handled and stored to ensure stability?
The compound is stable under inert atmospheres (e.g., nitrogen) and should be stored at 2–8°C in airtight, light-resistant containers. Avoid exposure to moisture, strong oxidizing agents, or high temperatures (>40°C). For laboratory handling, use chemically resistant gloves (nitrile or neoprene) and eye protection. Engineering controls (e.g., fume hoods) are recommended during synthesis or weighing to minimize inhalation risks .
Q. What spectroscopic and crystallographic methods are used for structural characterization?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm regiochemistry and purity.
- X-ray Crystallography: Single-crystal diffraction using programs like SHELXL for refinement. For example, spirocyclic compounds often exhibit distinct torsion angles and ring puckering, which can be visualized using ORTEP-3 for graphical representation .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can ring puckering analysis be applied to study conformational dynamics in this spiro compound?
The Cremer-Pople puckering parameterization method is used to quantify non-planar distortions in the spirocyclic ring system. By calculating the puckering amplitude (q) and phase angle (φ) from X-ray crystallographic data, researchers can model pseudorotation pathways or identify energetically favored conformers. For instance, the 2-thia-8-azaspiro[4.5]decane core may exhibit chair-like or twist-boat puckering, impacting steric interactions and reactivity .
Q. How can contradictions in crystallographic data during structure refinement be resolved?
Discrepancies in bond lengths, angles, or thermal displacement parameters can arise from twinning, disorder, or incomplete data. To address this:
- Use SHELXD for dual-space structure solution to validate heavy atom positions.
- Apply the Hamilton R-factor ratio test to statistically compare refinement models (e.g., isotropic vs. anisotropic thermal parameters).
- Cross-validate with spectroscopic data (e.g., NMR NOE correlations) to confirm stereochemical assignments .
Q. What computational approaches are suitable for modeling the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict reaction pathways and transition states. Key steps include:
- Optimizing ground-state geometries of the spiro compound and nucleophiles (e.g., amines).
- Calculating activation energies for ring-opening reactions at the sulfone (2,2-dioxide) moiety.
- Analyzing Frontier Molecular Orbitals (FMOs) to identify electrophilic centers. Software like Gaussian or ORCA is recommended, with solvent effects modeled using the COSMO approximation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
